molecular formula C20H14N8 B14459109 1,1'-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) CAS No. 66012-80-4

1,1'-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole)

Cat. No.: B14459109
CAS No.: 66012-80-4
M. Wt: 366.4 g/mol
InChI Key: VOVLCPPYTDUXEM-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of two tetrazole rings connected via a 1,3-phenylene bridge, with each tetrazole ring further substituted by a phenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,3-phenylenediamine with phenyl isocyanate to form the corresponding bis-urea, which is then treated with sodium azide in the presence of a suitable catalyst to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of tetrazoles often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrazolium salts, amine derivatives, and various substituted tetrazoles .

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,3-Phenylene)bis(5-phenyl-1H-tetrazole) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,4-phenylene analog. This difference can influence its reactivity and binding interactions in various applications .

Properties

CAS No.

66012-80-4

Molecular Formula

C20H14N8

Molecular Weight

366.4 g/mol

IUPAC Name

5-phenyl-1-[3-(5-phenyltetrazol-1-yl)phenyl]tetrazole

InChI

InChI=1S/C20H14N8/c1-3-8-15(9-4-1)19-21-23-25-27(19)17-12-7-13-18(14-17)28-20(22-24-26-28)16-10-5-2-6-11-16/h1-14H

InChI Key

VOVLCPPYTDUXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC(=CC=C3)N4C(=NN=N4)C5=CC=CC=C5

Origin of Product

United States

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